molecular formula C20H20ClN3O3S B11235321 2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11235321
M. Wt: 417.9 g/mol
InChI Key: TYDHQEOEUUFXDW-UHFFFAOYSA-N
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Description

2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the 2-chlorobenzyl group: This step involves the alkylation of the imidazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Thioether formation: The thiol group is introduced by reacting the imidazole derivative with a suitable thiol reagent.

    Acetamide formation: The final step involves the acylation of the thioether with 2,4-dimethoxyphenylacetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: Potential therapeutic agent for the treatment of diseases such as infections, cancer, or neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific chemical structure, which may confer distinct biological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H20ClN3O3S/c1-26-15-7-8-17(18(11-15)27-2)23-19(25)13-28-20-22-9-10-24(20)12-14-5-3-4-6-16(14)21/h3-11H,12-13H2,1-2H3,(H,23,25)

InChI Key

TYDHQEOEUUFXDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl)OC

Origin of Product

United States

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